REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[C:9]([CH:14]=[O:15])=[N:10][N:11]([CH3:13])[CH:12]=1.[F:16][C:17]1[C:22]([F:23])=[C:21]([F:24])[CH:20]=[CH:19][C:18]=1B(O)O.C(=O)([O-])O.[Na+]>CCO.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:13][N:11]1[CH:12]=[C:8]([C:20]2[CH:19]=[CH:18][C:17]([F:16])=[C:22]([F:23])[C:21]=2[F:24])[C:9]([CH:14]=[O:15])=[N:10]1 |f:0.1.2,5.6,8.9.10|
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Name
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|
Quantity
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0.418 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
79 mg
|
Type
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reactant
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Smiles
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BrC=1C(=NN(C1)C)C=O
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Name
|
|
Quantity
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96 mg
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1F)F)B(O)O
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Name
|
|
Quantity
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0.7 mL
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Type
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solvent
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Smiles
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CCO
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Name
|
|
Quantity
|
2.82 mg
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Type
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catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 90° C. for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (2×15 mL)
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Type
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WASH
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Details
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The combined organic fractions were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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CN1N=C(C(=C1)C1=C(C(=C(C=C1)F)F)F)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |